molecular formula C15H17N3O4S B2582524 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1172077-66-5

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2582524
CAS No.: 1172077-66-5
M. Wt: 335.38
InChI Key: MAEKDQZWBLXDQI-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a cyclopentanecarboxamide group, a 1,3,4-oxadiazole ring, and a phenyl ring with a methylsulfonyl substituent .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each introducing a different functional group. The 1,3,4-oxadiazole ring, for example, can be synthesized through the cyclization of appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the oxadiazole ring and the phenyl ring could potentially introduce planarity into the molecule, while the cyclopentanecarboxamide group could introduce some three-dimensionality .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group in the cyclopentanecarboxamide moiety could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Researchers have developed methods for synthesizing derivatives related to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide, exploring their chemical structures and properties. For instance, the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups was achieved through 1,3-dipolar cycloaddition, highlighting the compound's utility in creating structurally diverse molecules with potential biological activities Dürüst et al., 2014.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. Ravinaik et al. (2021) designed and synthesized derivatives evaluated against four cancer cell lines, demonstrating moderate to excellent anticancer activity, suggesting the compound's framework can be optimized for targeted cancer therapies Ravinaik et al., 2021.

Antimicrobial and Antitubercular Agents

Compounds featuring the sulfonamide moiety, akin to this compound, have shown promising results as antimicrobial and antitubercular agents. Kumar et al. (2013) synthesized novel sulfonyl derivatives with significant antibacterial, antifungal, and antitubercular activities, highlighting the potential of such compounds in treating infectious diseases Kumar et al., 2013.

Antiviral Research

N-arylsulfonyl derivatives have been identified as inhibitors of HIV-1 replication, indicating the potential antiviral applications of compounds related to this compound. Che et al. (2015) synthesized novel derivatives that showed promising activity against HIV-1 replication, suggesting the relevance of such chemical structures in developing new antiviral drugs Che et al., 2015.

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-6-11(7-9-12)14-17-18-15(22-14)16-13(19)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEKDQZWBLXDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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